2-Methylhepta-3,5-dien-2-OL
Description
Structure
3D Structure
Properties
CAS No. |
85120-98-5 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-methylhepta-3,5-dien-2-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-6-7-8(2,3)9/h4-7,9H,1-3H3 |
InChI Key |
MPXRPUOPYBZMHM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(C)(C)O |
Origin of Product |
United States |
Contextualization Within Unsaturated Aliphatic Tertiary Alcohols
To understand 2-methylhepta-3,5-dien-2-ol, it is essential to first contextualize it within its chemical family: unsaturated aliphatic tertiary alcohols. Organic compounds containing at least one hydroxyl (–OH) group attached to a saturated carbon atom are known as alcohols. wikipedia.org They can be classified based on the number of carbon atoms bonded to the carbon atom that bears the hydroxyl group. wikipedia.org
Tertiary Alcohols : In tertiary alcohols, the carbon atom bonded to the –OH group is also bonded to three other carbon atoms. wikipedia.org A simple example is tert-butanol (B103910) (2-methylpropan-2-ol). wikipedia.org This structural arrangement makes tertiary alcohols resistant to oxidation. wikipedia.org
Aliphatic Alcohols : These are alcohols where the hydroxyl group is attached to an alkyl group, which is a chain of carbon and hydrogen atoms. mmsl.cz
Unsaturated Alcohols : This classification indicates the presence of one or more carbon-carbon double or triple bonds within the molecule's carbon chain. mmsl.czchemicals.co.uk
Therefore, this compound, with its C8H14O molecular formula, fits precisely into this category. nih.gov It possesses a heptadiene chain (a seven-carbon chain with two double bonds), making it both aliphatic and unsaturated. The hydroxyl group is located on the second carbon, which is also bonded to two other carbon atoms within the chain and a methyl group, classifying it as a tertiary alcohol.
The properties of unsaturated aliphatic alcohols are influenced by the polar hydroxyl group, which can form hydrogen bonds, and the non-polar hydrocarbon chain. mmsl.cz
Significance in Contemporary Organic Chemistry and Natural Products Research
The significance of 2-methylhepta-3,5-dien-2-ol in contemporary organic chemistry stems from its potential as a building block or intermediate in the synthesis of more complex molecules. The presence of multiple functional groups—a tertiary alcohol and a conjugated diene system—provides multiple sites for chemical reactions.
While direct research on this compound itself is not extensively documented in publicly available literature, its structural motifs are found in various natural products. For instance, a similar structural framework, (3E,5E)-6-[(1S,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]-2-methylhepta-3,5-dien-2-ol, known as Eunicol, has been identified in marine organisms like Lobophytum pauciflorum. nih.gov The study of such naturally occurring compounds and their synthesis is a significant area of natural products research.
Furthermore, related dienol structures are investigated for their sensory properties and are key components in the flavor and fragrance industry. For example, research into analogues of (S)-5-methylhept-2-en-4-one, a key flavor compound in hazelnuts, involves the synthesis of various diene and dienol structures to understand how molecular changes affect aroma. researchgate.net This highlights the broader interest in compounds with structural similarities to this compound.
Scope and Objectives of Academic Research Investigation
Systematic Nomenclature and Structural Representations
The structure of this compound is precisely defined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The systematic name, This compound , breaks down as follows: "hepta-" indicates a seven-carbon parent chain; "-3,5-dien-" specifies the locations of two carbon-carbon double bonds, forming a conjugated system; "-2-ol" denotes a hydroxyl (-OH) group at the second carbon position; and "2-methyl-" indicates a methyl group substituent also at the second carbon. nih.gov
The compound's molecular formula is C₈H₁₄O, corresponding to a molecular weight of approximately 126.20 g/mol . nih.gov For unambiguous digital representation and database searching, several identifiers are used:
CAS Number: 85120-98-5 nih.govchemsrc.com
InChI (IUPAC International Chemical Identifier): InChI=1S/C8H14O/c1-4-5-6-7-8(2,3)9/h4-7,9H,1-3H3 nih.gov
SMILES (Simplified Molecular Input Line Entry System): CC=CC=CC(C)(C)O nih.gov
These notations provide standardized, machine-readable formats for the compound's structure.
Stereochemical Isomerism: Geometric (E/Z) Configurations of the Diene System
The presence of double bonds at the C3-C4 and C5-C6 positions introduces the possibility of geometric isomerism. scribd.com This type of stereoisomerism arises from the restricted rotation around the double bonds. The configuration at each double bond is designated as either E (entgegen, German for "opposite") or Z (zusammen, German for "together"), based on the Cahn-Ingold-Prelog (CIP) priority rules. pressbooks.pub
For the C3=C4 double bond, the substituents on C3 are a hydroxyl-bearing carbon (C2) and a hydrogen atom. The substituents on C4 are a vinyl group (C5=C6) and a hydrogen atom. For the C5=C6 double bond, the substituents on C5 are the C3=C4 group and a hydrogen, while on C6 they are a methyl group and a hydrogen. By assigning priorities to the groups attached to each carbon of the double bonds, four possible geometric isomers can be identified:
(3E,5E)-2-Methylhepta-3,5-dien-2-ol
(3E,5Z)-2-Methylhepta-3,5-dien-2-ol
(3Z,5E)-2-Methylhepta-3,5-dien-2-ol
(3Z,5Z)-2-Methylhepta-3,5-dien-2-ol
The specific spatial arrangement of these isomers influences their physical properties and spectroscopic signatures, particularly in NMR spectroscopy. The determination of the exact stereochemistry is crucial for understanding the molecule's three-dimensional structure. nih.govchegg.comchegg.com
Advanced Spectroscopic Techniques for Structural Elucidation
A combination of spectroscopic methods is essential to confirm the molecular structure and determine the stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. msu.edu Both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals for each type of proton in the molecule. Key expected signals include:
Hydroxyl Proton (-OH): A broad singlet, whose chemical shift can vary depending on solvent and concentration, but typically found in the δ 1-5 ppm range. msu.edu
Gem-Dimethyl Protons (C2-CH₃): A sharp singlet around δ 1.2-1.4 ppm, integrating to six protons.
Terminal Methyl Protons (C7-H): A doublet around δ 1.7-1.8 ppm.
Olefinic Protons (C3-H, C4-H, C5-H, C6-H): These protons would appear in the downfield region (δ 5.0-6.5 ppm) as complex multiplets due to spin-spin coupling. mdpi.com
The geometric configuration (E/Z) of the diene is determined by the coupling constants (J-values) between the vinylic protons. A large coupling constant (J ≈ 12–18 Hz) between two protons on a double bond is characteristic of a trans (E) configuration, while a smaller coupling constant (J ≈ 7–11 Hz) indicates a cis (Z) configuration. Analysis of these couplings in the complex multiplet region allows for the assignment of the specific stereoisomer. google.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Predicted chemical shifts would be:
Quaternary Carbon (C2): In the δ 70-75 ppm range, characteristic of a tertiary alcohol carbon.
Olefinic Carbons (C3, C4, C5, C6): Resonances in the δ 120-140 ppm region. The exact shifts would be influenced by the substituents and the stereochemistry of the diene. nih.gov
Methyl Carbons: The gem-dimethyl carbons at C2 would appear around δ 25-30 ppm, while the terminal methyl carbon (C7) would be found further upfield around δ 18-20 ppm.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |
|---|---|---|---|
| C1 (Methyl on C2) | ~1.3 | ~28 | Singlet (s) |
| C2 | - | ~72 | Quaternary Carbon (C-OH) |
| C3 | ~5.5 - 6.5 | ~125 - 140 | Multiplet (m) |
| C4 | ~5.5 - 6.5 | ~125 - 140 | Multiplet (m) |
| C5 | ~5.5 - 6.5 | ~125 - 140 | Multiplet (m) |
| C6 | ~5.5 - 6.5 | ~125 - 140 | Multiplet (m) |
| C7 | ~1.7 | ~18 | Doublet (d) |
| OH | ~1-5 (variable) | - | Broad Singlet (br s) |
Mass Spectrometry (MS) in Structural Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. For this compound (MW = 126.1045 Da), the mass spectrum would show a molecular ion peak (M⁺) at m/z 126.
Key fragmentation pathways expected for a tertiary alcohol include:
Loss of water (H₂O): A prominent peak at m/z 108 (M-18), resulting from the elimination of the hydroxyl group and a proton.
Loss of a methyl group (CH₃): A peak at m/z 111 (M-15), arising from the cleavage of a methyl group from the C2 position, forming a stable tertiary carbocation.
Cleavage of the C-C bond adjacent to the oxygen: A strong peak corresponding to the [M-C₄H₇]⁺ fragment (m/z 71) or the [C₄H₇O]⁺ fragment, although the former is more likely.
Fragmentation of the diene chain: Cleavage at various points along the conjugated system would produce a series of smaller fragment ions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly useful combination for analyzing such compounds, allowing for the separation of potential isomers before they enter the mass spectrometer. bioline.org.brlegislation.gov.uk
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy in Conjugated Systems
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. masterorganicchemistry.com The IR spectrum of this compound would show characteristic absorption bands:
O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹, typical for an alcohol.
C-H Stretches: Absorptions just above 3000 cm⁻¹ for the sp²-hybridized vinylic C-H bonds and just below 3000 cm⁻¹ for the sp³-hybridized alkyl C-H bonds.
C=C Stretch: The conjugated diene system gives rise to one or two absorption bands in the 1600-1650 cm⁻¹ region. Unsymmetrical conjugated dienes often show two distinct bands. spcmc.ac.invaia.com
C-O Stretch: A moderate to strong absorption in the 1150-1200 cm⁻¹ range, consistent with a tertiary alcohol. spcmc.ac.in
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretch | 3200 - 3600 | Strong, Broad |
| C=C-H | Stretch | 3010 - 3095 | Medium |
| C-C-H (sp³) | Stretch | 2850 - 2960 | Medium to Strong |
| C=C (conjugated) | Stretch | ~1600 and ~1650 | Medium to Weak |
| C-O | Stretch | 1150 - 1200 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for analyzing compounds with conjugated π-electron systems. libretexts.org The conjugated diene in this compound is expected to absorb UV radiation, causing a π → π* electronic transition. The wavelength of maximum absorbance (λ_max) can be predicted using Woodward-Fieser rules. For an acyclic conjugated diene, the base λ_max is 217 nm. Each alkyl substituent attached to the double bonds adds approximately 5 nm to this value. In this case, there are three alkyl substituents on the diene system (the C2-group, the C7-methyl group, and the chain itself), leading to a predicted λ_max of approximately 217 + (3 * 5) = 232 nm. The experimentally observed λ_max would provide strong evidence for the presence of the conjugated diene structure. libretexts.org
De Novo Total Synthesis Strategies for the Polyunsaturated Framework
De novo synthesis provides the flexibility to construct the C8 skeleton of this compound from simpler, readily available starting materials. These strategies focus on efficiently assembling the carbon chain and introducing the requisite unsaturation and hydroxyl functionality.
A well-established strategy for the controlled formation of alkenes involves the partial hydrogenation of alkynes. This method offers a pathway to specific olefin geometries (cis or trans) depending on the catalyst and reaction conditions employed. For the synthesis of this compound, a plausible route begins with a precursor containing one or more triple bonds, such as 2-methylhepta-3,5-diyn-2-ol.
The selective reduction of the internal alkynes to a conjugated diene can be achieved using specialized catalyst systems. Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline, is commonly used for the syn-hydrogenation of alkynes to yield cis-(Z)-alkenes. mdpi.com The industrial synthesis of 2-methyl-3-buten-2-ol (B93329) (MBE), an important precursor for vitamins, utilizes the partial hydrogenation of 2-methyl-3-butyn-2-ol (B105114) (MBY), demonstrating the industrial viability of this approach for tertiary propargylic alcohols. mdpi.com
Alternatively, dissolving metal reductions, such as sodium in liquid ammonia, typically result in the anti-hydrogenation of alkynes to form trans-(E)-alkenes. More advanced methods, like asymmetric transfer hydrogenation of acetylenic ketones using chiral catalysts, can produce chiral propargylic alcohols, which are versatile intermediates for further transformations. researchgate.net
Table 1: Proposed Acetylenic Precursor Hydrogenation Route
| Precursor | Catalyst/Reagent | Primary Product Geometry |
|---|---|---|
| 2-Methylhepta-3,5-diyn-2-ol | Lindlar's Catalyst (H₂) | (3Z,5Z)-diene |
| 2-Methylhepta-3,5-diyn-2-ol | Na/NH₃(l) | (3E,5E)-diene |
Organometallic reagents are fundamental tools for carbon-carbon bond formation. The Grignard reaction, in particular, is a highly effective method for synthesizing tertiary alcohols. organic-chemistry.org This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of a ketone or ester. libretexts.org
To synthesize this compound, a logical disconnection is between the tertiary carbinol carbon and one of the adjacent methyl groups. This retrosynthetic analysis points to the reaction between a methyl-based Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), and a suitable ketone containing the C7 dienone backbone, namely (3E,5E)-hepta-3,5-dien-2-one. The addition of the methyl nucleophile to the ketone's electrophilic carbonyl carbon, followed by an aqueous workup, yields the target tertiary alcohol. masterorganicchemistry.com This approach is powerful due to the commercial availability of a wide range of ketones and Grignard reagents.
Table 2: Grignard Reaction for this compound Synthesis
| Ketone Precursor | Grignard Reagent | Final Product |
|---|---|---|
| (3E,5E)-Hepta-3,5-dien-2-one | Methylmagnesium Bromide | This compound |
| Acetone (B3395972) | (1E,3E)-Hexa-1,3-dien-1-ylmagnesium Bromide | This compound |
Multicomponent reactions (MCRs) offer a highly efficient approach to molecular complexity, wherein three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. rsc.org These reactions are prized for their atom economy and ability to rapidly construct complex frameworks.
The synthesis of dienols can be achieved through transition-metal-catalyzed MCRs. For instance, nickel- or platinum-catalyzed three-component couplings involving an aldehyde, a diene, and an organoborane or organosilane reagent can generate homoallylic alcohols with high stereoselectivity. nih.gov A hypothetical multicomponent strategy for this compound could involve the coupling of acetone (as the ketone component), 1,3-butadiene (B125203) (as the diene), and an appropriate C1 organometallic species, mediated by a transition metal catalyst. Such reactions often proceed through intermediates where the components are assembled on the metal center before reductive elimination furnishes the final product. nih.gov
Organometallic Reagent-Mediated Carbon-Carbon Bond Formation (e.g., Grignard Additions)
Stereoselective Synthesis Methodologies for Isomeric Forms
While this compound is itself achiral, the synthesis of its specific geometric isomers (E/Z configurations of the double bonds) or related chiral analogs requires precise control over stereochemistry.
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single enantiomers of chiral molecules using substoichiometric amounts of a chiral catalyst. rug.nl In the synthesis of complex alcohols, chiral catalysts can establish key stereocenters with high fidelity.
For example, the Noyori asymmetric reduction of a prochiral alkynyl ketone precursor could establish a chiral center prior to the formation of the diene system. nih.gov This reaction typically uses ruthenium catalysts bearing chiral diamine ligands, such as (S,S)-TsDPEN, to achieve highly enantioselective transfer hydrogenation. escholarship.org Furthermore, stereoselective coupling reactions, such as those mediated by palladium complexes with chiral phosphine (B1218219) ligands like (R)-BINAP, can control the geometry of newly formed double bonds during the construction of the dienol framework. nih.gov
Table 3: Examples of Chiral Catalysts in Alcohol Synthesis
| Catalyst/Ligand System | Reaction Type | Application |
|---|---|---|
| [Ru(cymene)Cl]₂ / (S,S)-TsDPEN | Asymmetric Transfer Hydrogenation | Stereoselective reduction of a precursor ketone. escholarship.org |
| Silver(I) triflate / (R)-BINAP | Asymmetric Allylation | Enantioselective addition to an aldehyde. nih.gov |
| Pd₂(dba)₃ / Chiral Phosphine Ligand | Cross-Coupling | Stereocontrolled C-C bond formation. nih.gov |
| Ti(O-iPr)₄ / L-(+)-Diisopropyl tartrate | Kinetic Resolution | Separation of enantiomers of a racemic alcohol. yok.gov.tr |
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with exceptional selectivity under mild, environmentally benign conditions. muni.cz Enzymes are widely employed for the synthesis of chiral aliphatic alcohols. muni.cz
Two primary enzymatic strategies are applicable to the synthesis of chiral alcohols related to this compound:
Kinetic Resolution: A racemic mixture of a chiral alcohol can be resolved using lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B). The enzyme selectively acylates one enantiomer, allowing for the separation of the slower-reacting enantiomer from its esterified counterpart. researchgate.netmdpi.com This method has been applied to the resolution of (±)-sulcatol, a structurally related pheromone. researchgate.net
Asymmetric Reduction: A prochiral ketone precursor can be reduced to a single enantiomer of the corresponding secondary alcohol using alcohol dehydrogenases (ADHs). These enzymes, often found in bacteria or yeast (e.g., baker's yeast), utilize cofactors like NADH or NADPH to deliver a hydride with high stereospecificity. researchgate.net
These biocatalytic methods represent a "green" alternative to traditional chemical synthesis, avoiding harsh reagents and conditions while often providing superior enantioselectivity. mdpi.com
Diastereoselective and Enantioselective Reaction Design
The stereocontrolled synthesis of this compound and its derivatives is crucial for accessing specific stereoisomers with potential applications in areas such as natural product synthesis.
Diastereoselective Synthesis:
Palladium-catalyzed carboetherification reactions of acyclic internal alkenes have been shown to be highly diastereoselective in producing substituted tetrahydrofurans. acs.org While not directly synthesizing this compound, this methodology demonstrates a pathway to related structures with high diastereomeric ratios (up to >20:1 dr) by employing a Pd2(dba)3/S-Phos catalyst system. acs.org The mechanism involves a syn-oxypalladation followed by carbon-carbon bond-forming reductive elimination. acs.org
A study on the synthesis of (S)-5-methylhept-2-en-4-one, a related compound, employed a chemoenzymatic approach that resulted in a 73% enantiomeric excess (ee). researchgate.netmdpi.com This highlights the potential of enzymatic reactions in achieving stereoselectivity.
Enantioselective Synthesis:
Enantioselective synthesis of related chiral building blocks, such as (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, has been achieved through various strategies. mdpi.com One approach involves the use of chiral catalysts in the addition of organometallic reagents to ketones. uva.esthieme-connect.de For instance, nickel-catalyzed reductive couplings of alkynes and aldehydes using chiral phosphine ligands can produce allylic alcohols with high enantioselectivity. mit.edu
Another strategy is the enzymatic kinetic resolution of racemic alcohols. For example, lipase AK has been used for the kinetic resolution of α-allenic alcohols, which are structurally related to diene systems. beilstein-journals.org
Chemical Reactivity and Derivatization Studies
The chemical reactivity of this compound is characterized by the distinct functionalities of its conjugated diene system and the tertiary alcohol group.
Transformations Involving the Conjugated Diene System
The conjugated diene system is a key feature of this compound, making it a valuable substrate for various addition and cycloaddition reactions.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. iitk.ac.inwikipedia.org In this reaction, a conjugated diene reacts with a dienophile, typically an alkene with electron-withdrawing groups, to form a cyclohexene (B86901) derivative. wikipedia.orglibretexts.org The reaction is highly stereospecific, with the stereochemistry of the reactants being preserved in the product. iitk.ac.in The endo product is often favored due to secondary orbital interactions. libretexts.org
This compound, containing a conjugated diene, can participate in Diels-Alder reactions. For example, the reaction of related dienols with maleic anhydride (B1165640) has been studied. rsc.org The reactivity can be influenced by substituents on the diene and the dienophile. wikipedia.org Organocatalysis has also been employed to promote enantioselective Diels-Alder reactions. caltech.edu
| Diels-Alder Reaction Parameters | |
| Reaction Type | [4+2] Cycloaddition |
| Reactants | Conjugated Diene, Dienophile |
| Key Features | High Stereospecificity, Formation of Six-Membered Rings |
| Common Dienophiles | Alkenes with electron-withdrawing groups |
| Favored Product | Often the endo isomer |
Selective reduction of the conjugated diene system in the presence of the tertiary alcohol can be challenging. However, specific reagents can be employed to achieve this transformation. For instance, catalytic hydrogenation with specific catalysts could potentially reduce the double bonds while leaving the alcohol intact.
Conversely, selective oxidation of the diene can lead to various functionalized products. Oxidative difunctionalization of alkenes, including dioxygenation and diamination, are known transformations. ntu.edu.sg Reagents like osmium tetroxide can be used for dihydroxylation of dienes. thieme-connect.de Allylic oxidation can be achieved using reagents like selenium dioxide or manganese dioxide. mdpi.comthieme-connect.de
Cycloaddition Reactions (e.g., Diels-Alder)
Reactions of the Tertiary Alcohol Moiety
The tertiary alcohol group in this compound is generally resistant to oxidation under standard conditions. libretexts.org However, it can undergo other functionalization reactions.
The hydroxyl group can be converted into other functional groups or protected to allow for selective reactions at the diene system.
Functionalization: The tertiary alcohol can be transformed into various derivatives. For example, it can be converted into an ether or an ester.
Protecting Group Chemistry: To prevent unwanted reactions of the alcohol group during transformations of the diene, it can be protected. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TMS, TBS, TIPS), ethers (e.g., benzyl (B1604629) ether, THP), and esters (e.g., acetate, benzoate). synarchive.comorganic-chemistry.org The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal. uchicago.edu For instance, tetrahydropyranyl (THP) ethers are stable to strongly basic conditions but are readily cleaved under acidic conditions. organic-chemistry.org
| Common Alcohol Protecting Groups | |
| Silyl Ethers | Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBS), Triisopropylsilyl (TIPS) |
| Ethers | Benzyl (Bn), p-Methoxybenzyl (PMB), Tetrahydropyranyl (THP) |
| Esters | Acetate (Ac), Benzoate (Bz) |
Rearrangement and Elimination Pathways of this compound
The chemical behavior of this compound, a tertiary divinyl carbinol, is characterized by its susceptibility to undergo rearrangement and elimination reactions, particularly under acidic or thermal conditions. The presence of a tertiary alcohol adjacent to a conjugated diene system gives rise to multiple potential reaction pathways, primarily driven by the formation of a stabilized carbocation intermediate.
Acid-Catalyzed Elimination and Rearrangement
In the presence of acid catalysts, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), this compound is expected to readily undergo dehydration. masterorganicchemistry.com The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (H₂O). Subsequent departure of a water molecule generates a tertiary allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized across the conjugated π-system.
The fate of this carbocation intermediate dictates the final product distribution. The primary pathways are:
E1 Elimination: Deprotonation from an adjacent carbon atom leads to the formation of a new double bond. Given the structure of the carbocation derived from this compound, deprotonation can occur at several positions, potentially leading to a mixture of conjugated trienes. The most likely product is the formation of a more extended and stable conjugated system. Following Zaitsev's rule, which predicts the formation of the most substituted alkene, elimination would favor the creation of a triene. masterorganicchemistry.comlibretexts.org The expected major elimination product would be 2-methylhepta-1,3,5-triene .
Carbocation Rearrangement: While the initial tertiary allylic carbocation is relatively stable, rearrangements can still occur, especially if they lead to an even more stabilized species or under specific reaction conditions. However, significant skeletal rearrangements are less common unless driven by specific structural features or catalysts. nih.gov
The acid-catalyzed dehydration of tertiary alcohols is typically governed by the E1 mechanism. libretexts.org The reaction rate is dependent on the concentration of the alcohol and the acid catalyst. The stability of the carbocation intermediate is a key factor in the reaction's facility. For tertiary alcohols, these reactions can often proceed under relatively mild conditions. libretexts.org
Thermal Pathways
Thermal treatment of this compound can also induce elimination and rearrangement reactions. While direct dehydration can occur at elevated temperatures, sigmatropic rearrangements are also plausible for divinyl carbinol systems. nih.govubc.ca
A potential, though less common, pathway could involve a nih.govnih.gov-sigmatropic rearrangement, analogous to the Cope rearrangement, if a suitable precursor is formed in situ. wiley-vch.de However, for the parent alcohol, direct elimination is a more probable thermal pathway. The thermal elimination of water from a tertiary alcohol is generally less efficient than the acid-catalyzed counterpart and requires higher temperatures.
Expected Products from Elimination and Rearrangement
The reaction pathways of this compound are dominated by the stability of the intermediates. The following table summarizes the expected products under different conditions, based on established principles for analogous compounds.
| Reaction Type | Conditions | Primary Intermediate | Expected Major Product(s) | Governing Principle |
| Acid-Catalyzed Dehydration | H₂SO₄ or TsOH, heat | Tertiary allylic carbocation | 2-Methylhepta-1,3,5-triene | E1 Elimination, Zaitsev's Rule masterorganicchemistry.comlibretexts.org |
| Palladium-Mediated Rearrangement | Pd catalyst, Aryl Halide | Organopalladium intermediate | Substituted dienones/enals | Anomalous Heck Reaction nih.govnih.gov |
| Thermal Rearrangement/Elimination | High Temperature | Tertiary allylic carbocation / Pericyclic Transition State | Mixture of isomeric heptatrienes | Elimination / Sigmatropic Rearrangement ubc.ca |
It is important to note that specific experimental data on the product distribution and yields for the rearrangement and elimination of this compound are not extensively reported in the literature. The pathways described are based on the well-understood reactivity of tertiary, allylic, and divinyl carbinols. masterorganicchemistry.comlibretexts.orgnih.gov
Natural Occurrence and Biosynthesis Research of 2 Methylhepta 3,5 Dien 2 Ol and Analogues
Identification and Distribution in Biologically Relevant Matrices (e.g., Flora, Microorganisms)
The tertiary alcohol 2-methylhepta-3,5-dien-2-ol and its structural analogues are not widely distributed in nature but have been identified in specific biological matrices, including plants, fungi, and algae. Research has pinpointed their presence primarily as volatile organic compounds (VOCs) or as components of essential oils.
One analogue, 5-isopropyl-6-methyl-hepta-3,5-dien-2-ol, has been identified as a constituent of the essential oil extracted from the leaves of the Kasur variety of Curcuma longa L. (turmeric). nih.gov In a study analyzing the oil, this compound was found to be part of the oxygenated fraction. nih.gov Another related compound, the secondary alcohol 6-methylhept-5-en-2-ol, also known as sulcatol, has been detected in the VOC emissions from the roots of barley (Hordeum vulgare L.). uliege.be
The ketone analogue, 6-methylhept-5-en-2-one, shows a broader distribution. It has been identified in the VOC profiles of banana plants uliege.be, various fungi including Aspergillus pullulans frontiersin.org, and the green alga Flabellia petiolata. plos.org
The following table summarizes the identification and distribution of this compound analogues in various biological sources.
| Compound Name | Organism | Biological Matrix | Reference(s) |
| 5-isopropyl-6-methyl-hepta-3,5-dien-2-ol | Curcuma longa L. (Turmeric) | Leaf essential oil | nih.gov |
| 6-methylhept-5-en-2-ol (Sulcatol) | Hordeum vulgare L. (Barley) | Root volatiles | uliege.be |
| 6-methylhept-5-en-2-one | Musa sp. (Banana) | Plant volatiles | uliege.be |
| 6-methylhept-5-en-2-one | Aspergillus pullulans | Fungal volatiles | frontiersin.org |
| 6-methylhept-5-en-2-one | Flabellia petiolata (Green Alga) | Headspace volatiles | plos.org |
| 6-methylhept-5-en-2-one | Cladostephus spongiosus (Brown Alga) | Headspace volatiles | researchgate.net |
| Oct-1-en-3-ol | Hordeum vulgare L. (Barley) | Root volatiles | uliege.be |
| Oct-1-en-3-ol | Pochonia chlamydosporia | Fungal volatiles | nih.gov |
| Oct-1-en-3-ol | Wheat (Triticum aestivum) | Plant volatiles (during infection) | frontiersin.org |
Elucidation of Putative Biosynthetic Pathways
The biosynthesis of terpenoids, including terpene alcohols like this compound and its analogues, is a complex process originating from simple five-carbon precursors. nih.gov These pathways are crucial for producing a vast diversity of natural products. researchgate.netmdpi.com
The formation of these compounds begins with the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathways. nih.gov These precursors are then sequentially condensed to form larger linear isoprenyl diphosphates, such as the C10 geranyl diphosphate (GPP), the C15 farnesyl diphosphate (FDP), or the C20 geranylgeranyl diphosphate (GGDP). nih.govrsc.org
The crucial step in generating the carbon skeleton of a specific terpene is catalyzed by a class of enzymes known as terpene synthases (TPSs). mdpi.comrsc.org These enzymes convert the linear diphosphate precursors into a wide variety of cyclic or acyclic terpenes, including terpene alcohols. mdpi.comnih.gov For instance, research in maize has shown that the terpene synthase TPS2 is capable of converting GPP and FDP into their corresponding tertiary alcohols, linalool (B1675412) and (E)-nerolidol. nih.gov
Following the initial formation of the terpene backbone by TPSs, further structural diversity is often introduced by tailoring enzymes, most notably cytochrome P450 monooxygenases (CYPs). mdpi.comnih.govrsc.org These enzymes can catalyze a range of reactions, including oxidations, that modify the terpene structure. mdpi.com For example, the homoterpene DMNT is formed through the oxidative degradation of the tertiary sesquiterpene alcohol (E)-nerolidol, a reaction catalyzed by a specific P450 enzyme. nih.gov
While a specific biosynthetic pathway for the C8 compound this compound has not been explicitly elucidated, it is likely formed either through the degradation of a larger terpenoid precursor or via a non-canonical pathway. Its structure suggests a relationship to the terpenoid family, and its biosynthesis likely involves enzymatic steps analogous to those described for other small, volatile alcohols.
Ecological and Chemo-communicative Significance Studies
Volatile compounds like this compound and its analogues play critical roles in mediating interactions between organisms and their environment. Research into their emission profiles and their functions in chemical signaling has highlighted their ecological importance.
Research on Volatile Organic Compound (VOC) Emission Profiles
The emission of specific blends of VOCs is a key characteristic of many plants and microorganisms, often changing in response to developmental stage or environmental stress. uliege.befrontiersin.org Analogues of this compound are frequently detected components of these complex volatile mixtures.
For example, barley roots have been shown to emit a blend of 24 different VOCs, including the analogue 6-methylhept-5-en-2-ol. uliege.be Similarly, the ketone analogue 6-methylhept-5-en-2-one is part of the 14 VOCs emitted by the Pacific Plantain banana variety. uliege.be Fungi are also significant producers of such volatiles; the biocontrol fungus Pochonia chlamydosporia emits a complex profile that includes octan-3-one and octan-3-ol. nih.gov The emission of these compounds is not always constitutive. In wheat, the emission of 1-octen-3-ol (B46169) was significantly increased in plants infected with the powdery mildew pathogen Blumeria graminis, indicating its role as an indicator of disease. frontiersin.org
The following table details the emission of these compounds in specific research contexts.
| Organism | Context of Emission | Key Analogues Detected | Reference(s) |
| Hordeum vulgare L. (Barley) | Healthy root emissions | 6-methylhept-5-en-2-ol, Oct-1-en-3-ol | uliege.be |
| Musa sp. (Banana) | Healthy plant emissions | 6-methyl-5-hepten-2-one | uliege.be |
| Triticum aestivum (Wheat) | Infection with powdery mildew | 1-octen-3-ol, 3,5,5-trimethyl-2-hexene | frontiersin.org |
| Pochonia chlamydosporia (Fungus) | Fungal culture | Octan-3-one, Octan-3-ol | nih.gov |
| Flabellia petiolata (Green Alga) | Headspace volatiles | 6-methylhept-5-en-2-one, Oct-1-en-3-ol | plos.org |
Investigations into Inter-species Chemical Signaling and Pheromonal Activity
Chiral aliphatic hydroxy compounds are a major class of semiochemicals, acting as signals that mediate interactions within and between species. muni.cz These molecules can function as pheromones (attractants, aphrodisiacs) or allomones (e.g., repellents). muni.czslu.se
A prominent example is sulcatol (6-methylhept-5-en-2-ol), the aggregation pheromone of the timber pest Gnathotrichus sulcatus. researchgate.net This compound attracts both male and female beetles to a location, facilitating mass attack on host trees. researchgate.net The biological activity of such pheromones is often highly dependent on their specific stereochemistry. slu.se
Other related alcohols also serve as critical chemical signals. For instance, (S)-butan-2-ol and (S)-pentan-2-ol are components of the sex pheromone of the kissing bug, Rhodnius prolixus. muni.cz In the marine environment, ketones like 6-methylhept-5-en-2-one, an analogue of this compound, are believed to function as pheromones for brown algae. researchgate.net The C8 alcohol 1-octen-3-ol is a well-known attractant for many insects and is also released by plants under attack, suggesting a role in tritrophic interactions between plants, herbivores, and their natural enemies. frontiersin.org
This table summarizes the known chemo-communicative roles of several analogues.
| Compound Name | Type of Activity | Species Involved | Reference(s) |
| 6-methylhept-5-en-2-ol (Sulcatol) | Aggregation Pheromone | Gnathotrichus sulcatus (Ambrosia Beetle) | researchgate.net |
| (S)-Butan-2-ol | Sex Pheromone | Rhodnius prolixus (Kissing Bug) | muni.cz |
| (S)-Pentan-2-ol | Sex Pheromone | Rhodnius prolixus (Kissing Bug) | muni.cz |
| 6-methylhept-5-en-2-one | Pheromone | Marine Brown Algae | researchgate.net |
| 1-Octen-3-ol | Attractant / Plant distress signal | Various insects / Wheat | frontiersin.org |
| (E)-β-farnesene | Alarm Pheromone | Aphids | slu.se |
Computational and Theoretical Chemistry Investigations of 2 Methylhepta 3,5 Dien 2 Ol
Molecular Structure and Conformational Analysis using Quantum Chemical Calculations
The structure of 2-methylhepta-3,5-dien-2-ol features a seven-carbon chain with two double bonds at the 3 and 5 positions, creating a conjugated π-system. A hydroxyl group and a methyl group are attached to the second carbon atom. This arrangement gives rise to several possible stereoisomers and a complex conformational landscape.
Quantum chemical calculations are essential for exploring this landscape. While specific, in-depth conformational analysis studies for this compound are not prominently available in published literature, the methodologies for such an analysis are well-established. Techniques like Density Functional Theory (DFT) are commonly used to perform conformational searches and geometry optimizations. soton.ac.uknih.gov Such calculations can identify the most stable conformations (rotamers) of the molecule by calculating their relative energies. For conjugated dienes, two principal planar conformations around the central single bond are of interest: the s-trans and s-cis conformations, where the double bonds are on opposite or the same side of the single bond, respectively. libretexts.orgmasterorganicchemistry.com The s-trans conformation is generally more stable due to reduced steric hindrance, but the s-cis conformation is crucial for certain reactions, such as the Diels-Alder cycloaddition. libretexts.orgmasterorganicchemistry.com
Computational databases provide foundational data derived from quantum chemical calculations. These descriptors offer a snapshot of the molecule's fundamental structural and electronic attributes. nih.gov
Table 1: Computed Molecular Identifiers for this compound
| Identifier Type | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem nih.gov |
| Molecular Formula | C8H14O | PubChem nih.gov |
| SMILES | CC=CC=CC(C)(C)O | PubChem nih.gov |
| InChI | InChI=1S/C8H14O/c1-4-5-6-7-8(2,3)9/h4-7,9H,1-3H3 | PubChem nih.gov |
| InChIKey | MPXRPUOPYBZMHM-UHFFFAOYSA-N | PubChem nih.gov |
This table presents standard chemical identifiers for this compound as computed by various chemical informatics programs. nih.gov
Reaction Mechanism Modeling and Transition State Characterization
The conjugated diene and tertiary alcohol functional groups in this compound suggest a rich and varied reactivity. Computational modeling is a key tool for elucidating the mechanisms of its potential reactions. Such studies involve mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, the transition states that connect them.
While specific research detailing reaction mechanisms for this compound is scarce, the methodologies are widely applied to similar molecules. For instance, conjugated dienes are well-known to undergo electrophilic additions and cycloaddition reactions. slideshare.net Computational studies on related systems have explored:
Electrophilic Addition : Modeling would predict whether the reaction proceeds via 1,2-addition or 1,4-addition by comparing the activation energies of the transition states leading to the respective products. The stability of the resulting allylic carbocation intermediate is a key factor.
Diels-Alder Reaction : this compound can act as the diene in a [4+2] cycloaddition. Computational modeling can predict the stereoselectivity and regioselectivity of this reaction by analyzing the energies of the corresponding endo and exo transition states. maynoothuniversity.ie
Oxidation and Dehydration : The alcohol moiety can be targeted in oxidation or dehydration reactions. libretexts.org Computational chemistry can model the pathways for these transformations, for example, by studying the acid-catalyzed dehydration mechanism, which would likely proceed through a carbocation intermediate stabilized by the conjugated system. DFT calculations have been used to investigate the oxidative cyclization of other 1,5-dienes. soton.ac.uk
Characterizing the transition state is a cornerstone of this modeling. It involves calculating the structure and energy of the highest point on the reaction coordinate. This allows for the determination of the activation energy, which is directly related to the reaction rate.
Electronic Structure and Spectroscopic Property Prediction
The electronic structure of this compound is dominated by its conjugated π-system. Molecular Orbital (MO) theory describes this as a set of four π molecular orbitals formed from the combination of the four p-orbitals on the sp2-hybridized carbons. libretexts.org The four π-electrons occupy the two lowest-energy bonding molecular orbitals, resulting in electron delocalization across the diene system, which confers additional stability to the molecule. libretexts.orglibretexts.org
Computational methods can predict various electronic and spectroscopic properties:
Electronic Properties : Properties like the distribution of electron density, dipole moment, and polarizability can be calculated. The polar surface area (PSA), which is related to a molecule's ability to form hydrogen bonds, has been computationally estimated for this compound to be 20.2 Ų. nih.gov
Spectroscopic Properties : Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental results to confirm a structure. For example, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts. mdpi.com While specific predicted spectra for this compound are not available in the searched literature, this approach is standard for structural elucidation and conformational analysis of complex organic molecules. mdpi.comcsic.es
Quantitative Structure-Reactivity and Structure-Property Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a molecule's structural or computationally derived properties (descriptors) with its biological activity or physical properties, respectively. nih.govresearchgate.net These models are fundamental in materials science and drug discovery for predicting the behavior of new compounds. nih.govmdpi.com
For this compound, various molecular descriptors can be calculated to serve as inputs for QSPR models. These descriptors can be constitutional, topological, or quantum-chemical in nature. While no specific QSAR or QSPR studies featuring this exact molecule were identified, computed properties for it are available and represent the type of data used to build such models.
Table 2: Computationally Predicted Properties (Descriptors) for this compound
| Property/Descriptor | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 126.20 g/mol | PubChem nih.gov |
| XLogP3 (log P) | 1.7 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 3 | PubChem nih.gov |
| Topological Polar Surface Area | 20.2 Ų | PubChem nih.gov |
| Heavy Atom Count | 9 | PubChem nih.gov |
| Complexity | 121 | PubChem nih.gov |
This table shows a selection of molecular properties for this compound that have been predicted using computational methods. These descriptors are commonly used in QSPR and QSAR studies. nih.gov
These descriptors quantify aspects of the molecule's size, lipophilicity (log P), and potential for hydrogen bonding. By developing a regression model based on these and other descriptors for a series of related compounds, one could predict properties like boiling point, solubility, or a specific biological activity without needing to perform experiments.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separations: Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas chromatography (GC) coupled with mass spectrometry (MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds such as 2-Methylhepta-3,5-dien-2-ol. nih.gov The high separation efficiency of GC combined with the definitive identification capabilities of MS makes it exceptionally suitable for trace analysis. nih.gov In this technique, the sample is vaporized and separated into its individual components as it travels through a capillary column. These separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that serves as a molecular fingerprint for identification.
Research has successfully identified this compound in various complex biological samples using GC-MS. For instance, in a study on the chemical composition of Gynura crepioides leaf extracts, 5-Isopropyl-6-methyl-hepta-3,5-dien-2-ol (an isomer of the target compound) was identified as a major component, constituting 13.69% of the total compounds in the chloroform (B151607) extract. researchgate.netresearchgate.net Another study involving the metabolomic analysis of the freshwater green macroalga Chara vulgaris also reported the presence of 5-Isopropyl-6-methyl-hepta-3,5-dien-2-ol in its ethyl acetate (B1210297) fraction. researchgate.net
The effectiveness of GC-MS for such analyses relies on optimized instrumental parameters. A typical GC-MS method for analyzing phytochemicals involves a temperature-programmed column oven to ensure the efficient separation of compounds with different boiling points. uin-alauddin.ac.id For example, a common temperature program might start at 50°C and gradually ramp up to 280°C. uin-alauddin.ac.id For the analysis of related compounds, specific methods have been formally recognized; for instance, Gas Chromatography-Mass Spectrometry with Retention Time Locking (GC-MS-RTL) is the designated method for determining the presence of the structurally similar compound 6-methyl-hepta-3,5-dien-2-one in feed additives. legislation.gov.uk
| Compound Identified | Plant Source | Extract Type | Relative Abundance (% Peak Area) | Reference |
|---|---|---|---|---|
| 5-Isopropyl-6-methyl-hepta-3,5-dien-2-ol | Gynura crepioides | Chloroform Leaf Extract | 13.69% | researchgate.netresearchgate.net |
| 5-Isopropyl-6-methyl-hepta-3,5-dien-2-ol | Chara vulgaris | Ethyl Acetate Extract | Moderately Abundant | researchgate.net |
High-Performance Liquid Chromatography (HPLC) with Specialized Detectors
While GC-MS is the preferred method for volatile terpenes, advancements in High-Performance Liquid Chromatography (HPLC) have expanded its application to this class of compounds. nih.gov HPLC separates compounds based on their interaction with a stationary phase (the column) and a liquid mobile phase. A significant challenge in analyzing volatile compounds like this compound by HPLC is their poor retention on conventional reversed-phase columns and the difficulty of detection using standard UV detectors.
To overcome these limitations, specialized detectors and unconventional methods are employed. A pivotal development is the coupling of HPLC with mass spectrometry, particularly using atmospheric pressure chemical ionization (APCI). nih.gov APCI is an effective ionization technique for less polar and more volatile molecules that are not easily ionized by electrospray ionization (ESI). An LC-APCI-MS/MS method has been successfully developed for the simultaneous quantification of multiple terpenes and cannabinoids, eliminating the need for chemical derivatization and reducing analysis time compared to many GC methods. nih.gov
For comprehensive analysis of plant extracts, which may contain the target compound, HPLC systems are often equipped with photodiode array (PDA) detectors. A PDA detector can acquire a full UV-Vis spectrum for each peak, aiding in compound identification. The table below outlines a representative HPLC method used for the separation of various compounds in a plant extract, which could be adapted for the analysis of this compound.
| Parameter | Specification | Reference |
|---|---|---|
| Stationary Phase | Reversed-phase C18 column | nih.govresearchgate.net |
| Mobile Phase | Gradient elution with Methanol and acidified water | researchgate.net |
| Detector | Photodiode Array (PDA) or Mass Spectrometry (e.g., APCI-MS/MS) | nih.govresearchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Column Temperature | 25 °C | researchgate.net |
Hyphenated Techniques for Comprehensive Profiling in Complex Biological Extracts
Hyphenated techniques, which involve the coupling of a separation technique with a spectroscopic detection technology, are indispensable for the comprehensive chemical profiling of complex biological extracts. iipseries.org The goal of this coupling is to obtain information-rich data for both the identification and quantification of numerous analytes in a single analytical run. iipseries.org Techniques like GC-MS and LC-MS are the most common and powerful examples of hyphenation. iipseries.orghumanjournals.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for untargeted metabolomics, aiming to identify and relatively quantify all detectable peaks in a chromatogram. humanjournals.com Advanced systems, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF) or Orbitrap analyzers, offer exceptional sensitivity, mass accuracy, and resolution. This allows for the confident identification of compounds in highly complex mixtures, such as plant or algal extracts. researchgate.netmbimph.com
For example, a comprehensive profiling study of the seaweed Ulva lactuca using UHPLC-ESI-HRMS led to the identification of dozens of compounds from various chemical classes in a single extract. researchgate.net This demonstrates the power of hyphenated techniques to create a detailed chemical snapshot of a biological system. Such an approach would be ideal for exploring the presence and context of this compound alongside other metabolites in a given sample.
| Compound Class | Number of Compounds Identified | Reference |
|---|---|---|
| Fatty Acid Derivatives | 17 | researchgate.net |
| Pigments and Derivatives | 9 | researchgate.net |
| Steroid Derivatives | 2 | researchgate.net |
| Other Bioactive Compounds | Numerous others including phenolics and flavonoids | researchgate.net |
Emerging Research Avenues and Interdisciplinary Perspectives
Development of Green and Sustainable Synthetic Routes
The pursuit of green and sustainable methods for producing complex molecules like Sinupol, which contains the 2-Methylhepta-3,5-dien-2-ol moiety, is a growing field. Research into its biosynthesis suggests a natural and inherently "green" pathway. It is proposed that Sinupol's precursor, Eunicol, arises in nature from Geranylgeranyl Pyrophosphate (GGPP). rsc.org The pathway likely involves a Cope rearrangement of Eunicol to yield Fuscol, a structurally related compound from which Sinupol is derived. rsc.orgescholarship.org Understanding these biosynthetic routes provides a blueprint for developing biocatalytic systems, potentially using engineered microorganisms to produce the compound sustainably.
In parallel, total synthesis in the laboratory offers a route to the molecule, though current methods are not explicitly designed for greenness. The first total synthesis of Sinupol involved several steps, including a high-temperature thermal intramolecular Diels-Alder reaction and the use of organometallic reagents like methyllithium (B1224462) to form the tertiary alcohol of the this compound side chain. thieme-connect.com While providing crucial access to the molecule for study, these conventional methods highlight the need for developing more sustainable alternatives that minimize harsh reagents and energy consumption. nih.gov
Novel Catalyst Design for Precision Stereocontrol
The complex three-dimensional structure of Sinupol necessitates precise control over stereochemistry during its synthesis. Research in this area has focused on sophisticated catalytic and stereoselective reactions. A key challenge is establishing the trans-fused decalin core and the specific orientation of its various substituents.
In the total synthesis of Sinupol, several key stereocontrolling steps have been reported:
Chiral Auxiliaries: The Evans protocol, which uses an oxazolidinone as a chiral auxiliary, has been employed to set the absolute configuration of a key intermediate with high diastereoselectivity. thieme-connect.comorganic-chemistry.org
Stereoselective Cycloadditions: A thermal intramolecular Diels-Alder (IMDA) reaction is a critical step used to construct the core bicyclic system of the molecule. thieme-connect.comorganic-chemistry.org This reaction proceeds with high facial and endo/exo selectivity to form the desired trans-fused decalin structure. thieme-connect.comdntb.gov.ua
These methods demonstrate sophisticated control over the molecule's architecture. Future research aims to replace stoichiometric chiral auxiliaries with more efficient chiral catalysts that can be used in smaller quantities, further enhancing the elegance and sustainability of the synthesis.
Exploration of Bioactivity Mechanisms and Molecular Targets (e.g., Antifungal Mechanisms)
The this compound moiety is part of a molecule with significant and diverse biological activities. Research indicates that the parent compound, Sinupol/Eunicol, is a potent inhibitor of several important biological targets.
Anti-inflammatory and Enzyme Inhibition: Sinupol/Eunicol is recognized as a potent anti-inflammatory agent. rsc.orgnih.gov Its mechanism has been linked to the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in the insulin (B600854) signaling pathway. frontiersin.orgthieme-connect.com As such, PTP1B is a significant molecular target for developing therapies for type 2 diabetes and obesity. thieme-connect.comfrontiersin.org Sinupol demonstrated moderate inhibitory activity against PTP1B, with a reported IC50 value of 63.9 μM. thieme-connect.com
Cytotoxic and Antifungal Activity: Studies have also revealed cytotoxic effects against various cancer cell lines. Eunicol showed potent activity against human epidermoid carcinoma (A-431) cells with an IC50 value of 0.35 μM. mdpi.commdpi.comnih.gov While direct antifungal data for Sinupol is limited, diterpenoids isolated from marine fungi and soft corals are known to possess significant antifungal properties. mdpi.com For instance, other compounds from marine fungi have shown activity against Fusarium oxysporum and Candida albicans. mdpi.comnih.gov This suggests that the potential antifungal mechanisms of Sinupol/Eunicol are a promising, though currently under-explored, area of research.
| Activity | Molecular Target/Assay | Reported Value (IC50/ED50) | Source |
|---|---|---|---|
| Anti-inflammatory | Mouse Ear Edema Assay | Potent Activity | rsc.orgnih.gov |
| PTP1B Inhibition | Protein Tyrosine Phosphatase 1B | 63.9 μM | thieme-connect.com |
| Cytotoxicity | Human Epidermoid Carcinoma (A-431) | 0.35 μM | mdpi.commdpi.com |
| Cytotoxicity | P-388 Cells | 3.8 µg/mL (for a related compound) | mdpi.com |
Contributions to Advanced Materials Science and Functional Molecule Design
While the primary research focus for the this compound moiety has been on the bioactivity of its parent molecule, its structural features suggest potential, yet unexplored, applications in materials science. Terpenes and terpenoids, as a class, are increasingly recognized as valuable renewable feedstocks for creating sustainable polymers. researchgate.net The conjugated diene system within the this compound side chain, along with the tertiary alcohol group, offers reactive sites for polymerization or for grafting onto other materials.
Potential research directions could include:
Functional Monomers: The dienol could be investigated as a monomer or co-monomer in polymerization reactions to create new bio-based polyesters or other functional polymers.
Surface Modification: The alcohol group could be used to attach the molecule to surfaces, potentially imparting specific properties like hydrophobicity or bioactivity to a material.
Smart Materials: The integration of responsive natural products into polymer design is an emerging field for creating smart materials that react to environmental stimuli. mdpi.com
Currently, there is no direct research linking Sinupol/Eunicol to advanced materials. However, the broader progress in terpene-based polymer design suggests this is a viable and innovative future research avenue. researchgate.netresearcher.life
Integration with Systems Biology and Metabolomics Research
Systems biology and metabolomics offer a holistic view of the role of natural products like Sinupol/Eunicol within their native biological systems and their potential effects on human metabolism. Metabolomic studies of soft corals have been instrumental in identifying Sinupol and understanding its relationship with other co-occurring diterpenoids. vliz.be
Biosynthetic and Metabolic Pathways: Research into the biogenesis of Sinupol from GGPP is a prime example of integrating synthesis with metabolic pathway analysis. rsc.org Further studies on the metabolic fate of eudesmane (B1671778) sesquiterpenoids, the core structural class of Sinupol, are being conducted to understand how these compounds are processed and degraded in biological systems. nih.gov
Computational and Predictive Biology: Databases like NPASS (Natural Product Activity and Species Source) utilize computational tools to predict the properties of natural products. For Eunicol, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties have been computationally estimated. These predictions, which include factors like Blood-Brain-Barrier (BBB) penetration and potential interactions with metabolic enzymes (e.g., Cytochrome P450 inhibition/substrate potential), provide valuable guidance for future pharmacological studies and drug development without initial extensive lab work. ecdybase.org This in-silico approach is a key part of modern systems biology, accelerating the discovery and characterization of bioactive compounds.
Q & A
Q. What are the recommended synthetic routes for 2-Methylhepta-3,5-dien-2-OL, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis typically involves acid-catalyzed condensation of prenol derivatives or enzymatic pathways for stereoselective production. To ensure reproducibility:
- Document reaction parameters (temperature, solvent, catalyst loading) in detail.
- Use GC-MS or HPLC to monitor reaction progress and purity.
- Provide full characterization data (NMR, IR, HRMS) for the final compound, adhering to journal guidelines for experimental reporting .
Key Data Table :
| Parameter | Example Values |
|---|---|
| Reaction Temperature | 40–60°C (acid-catalyzed) |
| Catalyst | p-TsOH (0.5–1.0 mol%) |
| Characterization | ¹H NMR (δ 5.2–5.8 ppm, conjugated dienes) |
Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to resolve conjugated diene geometry (cis/trans) and hydroxyl group environment. NOESY can confirm stereochemistry.
- Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass.
- IR Spectroscopy : Identify hydroxyl (≈3400 cm⁻¹) and conjugated diene (≈1650 cm⁻¹) stretches.
- Polarimetry : For chiral centers, report specific rotation ([α]D²⁵) if applicable. Always compare with literature data .
Q. How should researchers design stability studies to assess degradation pathways under environmental conditions?
- Methodological Answer : Conduct accelerated degradation studies under varied conditions:
- Temperature : 25°C (ambient) vs. 40°C (accelerated).
- pH : Test stability in acidic (pH 3–5) and alkaline (pH 8–10) buffers.
- Light Exposure : UV/Vis irradiation (300–400 nm) to assess photodegradation.
Analyze degradation products via LC-MS and quantify using calibration curves. Include control samples and triplicate runs for statistical validity .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting reactivity and interaction mechanisms?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate thermodynamic stability of stereoisomers and transition states for diene rearrangements.
- Molecular Dynamics (MD) : Simulate solvent interactions or protein-binding behavior (if bioactive).
- QSAR Models : Correlate structural features (e.g., diene conjugation length) with observed reactivity. Validate predictions with experimental kinetics .
Q. How can contradictions in reported spectroscopic data across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Systematically compare solvent effects (e.g., CDCl₃ vs. DMSO-d₆ on NMR shifts) .
- Isotopic Labeling : Use deuterated analogs to confirm peak assignments.
- Collaborative Validation : Share samples with independent labs to verify reproducibility. Discrepancies may arise from impurities or isomerization during storage .
Q. What methodological considerations are critical when investigating biological activity of derivatives?
- Methodological Answer :
- Dose-Response Studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to establish IC₅₀/EC₅₀ values.
- Control Experiments : Include vehicle controls and reference compounds (e.g., antioxidants for ROS-scavenging assays).
- Mechanistic Probes : Employ inhibitors or isotopic tracers to elucidate pathways (e.g., ROS generation via DCFH-DA assay). Report statistical power and effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
